molecular formula C14H20N2O2 B6636954 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide

1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide

Cat. No.: B6636954
M. Wt: 248.32 g/mol
InChI Key: WXCVYHZGCBQABJ-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide is a chemical compound that belongs to the class of piperidine derivatives Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O2/c1-18-13-4-2-3-11(9-13)10-16-7-5-12(6-8-16)14(15)17/h2-4,9,12H,5-8,10H2,1H3,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXCVYHZGCBQABJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CN2CCC(CC2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide typically involves the reaction of 1-[(3-Methoxyphenyl)methyl]piperidine with a suitable carboxylating agent. One common method involves the use of piperidine as a starting material, which undergoes a series of reactions including alkylation, reduction, and carboxylation to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as solvent extraction, crystallization, and purification to obtain the final product in a form suitable for various applications .

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may act on neurotransmitter receptors or enzymes, modulating their activity and leading to various physiological effects. Detailed studies on its binding affinity and interaction with biological macromolecules are essential to fully understand its mechanism of action .

Comparison with Similar Compounds

Uniqueness: 1-[(3-Methoxyphenyl)methyl]piperidine-4-carboxamide stands out due to its unique combination of a methoxyphenyl group and a piperidine ring, which imparts specific chemical and biological properties.

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